An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenyl)-2-hydroxypropionic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenyl)-2-hydroxypropionic Acid
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(2-Chlorophenyl)-2-hydroxypropionic acid, a chiral alpha-hydroxy carboxylic acid of interest in synthetic and medicinal chemistry. Due to a scarcity of direct experimental data for this specific compound (CAS 171202-07-6), this document synthesizes available information for structurally related analogs, theoretical predictions, and established analytical methodologies. The guide is intended to serve as a foundational resource for researchers, offering insights into its chemical identity, key physical characteristics, and the experimental frameworks required for its empirical validation. We will delve into its structural features, predicted physicochemical parameters, expected spectral characteristics, and standardized protocols for their determination.
Introduction and Chemical Identity
2-(2-Chlorophenyl)-2-hydroxypropionic acid belongs to the class of alpha-hydroxy carboxylic acids, characterized by a hydroxyl group on the carbon atom adjacent to the carboxyl group. The presence of a chlorine atom on the ortho position of the phenyl ring introduces specific electronic and steric effects that influence its reactivity and physical properties. Its chirality, arising from the stereocenter at the alpha-carbon, makes it a potentially valuable building block in asymmetric synthesis.
Chemical Structure:
-
IUPAC Name: 2-(2-chlorophenyl)-2-hydroxypropanoic acid
Core Physicochemical Properties
Direct experimental data for 2-(2-Chlorophenyl)-2-hydroxypropionic acid is not extensively reported in the literature. The following table summarizes known information and predicted values based on computational models and data from isomeric analogs.
| Property | Value | Source & Notes |
| Molecular Formula | C₉H₉ClO₃ | [1][2] |
| Molecular Weight | 200.62 g/mol | [1][2] |
| Physical Form | Solid (Predicted) | Based on related aromatic carboxylic acids. |
| Melting Point | Not available | The melting point of the isomeric 2-(4-Chlorophenyl)-2-hydroxypropionic acid is 136-137 °C[4]. |
| Boiling Point | 370.0 ± 27.0 °C (Predicted) | Prediction for the (R)-enantiomer[2]. Boiling points of carboxylic acids are generally high due to hydrogen bonding[5]. |
| Solubility | Sparingly soluble in water (Predicted) | Alpha-hydroxy acids exhibit water solubility due to hydrogen bonding, but the aromatic ring and chlorine atom likely reduce this[6]. |
| pKa | ~3.0 - 3.5 (Predicted) | The pKa of the isomeric 2-(4-Chlorophenyl)-2-hydroxypropionic acid is predicted to be 3.23 ± 0.25[4]. The electron-withdrawing nature of the hydroxyl and chloro groups increases acidity compared to propionic acid[6]. |
| logP (Octanol/Water) | ~2.0 - 2.5 (Predicted) | This value suggests moderate lipophilicity, a key parameter in drug design for predicting absorption and distribution[7][8]. |
Expected Spectral Characteristics
Infrared (IR) Spectroscopy
The IR spectrum is expected to show the following characteristic absorption bands for the carboxylic acid and hydroxyl functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, often obscuring the C-H stretching region. This broadening is a hallmark of the hydrogen-bonded dimers of carboxylic acids[12].
-
O-H Stretch (Alcohol): A moderately broad band around 3500-3200 cm⁻¹, which may be merged with the carboxylic acid O-H stretch.
-
C-H Stretch (Aromatic and Aliphatic): Sharp peaks between 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).
-
C=O Stretch (Carbonyl): A strong, sharp absorption band between 1760-1690 cm⁻¹[1][13]. Conjugation with the phenyl ring may shift this to the lower end of the range.
-
C-O Stretch: A band in the 1320-1210 cm⁻¹ region[12].
-
C-Cl Stretch: A band in the 800-600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A highly deshielded singlet, typically appearing far downfield between 10-13 ppm. This signal will disappear upon shaking the sample with D₂O[14].
-
Aromatic Protons (-C₆H₄): A complex multiplet pattern between 7.0-7.5 ppm, characteristic of an ortho-substituted benzene ring.
-
Methyl Protons (-CH₃): A singlet around 1.5-2.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet with a variable chemical shift, which will also exchange with D₂O.
¹³C NMR:
-
Carbonyl Carbon (-COOH): A deshielded signal in the range of 170-185 ppm[14].
-
Aromatic Carbons (-C₆H₄): Multiple signals between 125-140 ppm. The carbon bearing the chlorine atom will be deshielded, while the carbon attached to the propionic acid moiety will also be distinct.
-
Alpha-Carbon (-C(OH)-): A signal in the range of 70-80 ppm.
-
Methyl Carbon (-CH₃): A shielded signal around 15-25 ppm.
Mass Spectrometry (MS)
In mass spectrometry, aromatic carboxylic acids typically show a discernible molecular ion peak (M⁺)[6][15]. Common fragmentation patterns would include:
-
Loss of H₂O: [M - 18]
-
Loss of -COOH: [M - 45]
-
Loss of Cl: [M - 35/37] (showing the characteristic isotopic pattern of chlorine)
-
Alpha-cleavage: Fragmentation at the C-C bond adjacent to the carbonyl group.
Experimental Protocols for Physicochemical Characterization
The following section outlines standardized, self-validating experimental protocols for the determination of the core physicochemical properties of 2-(2-Chlorophenyl)-2-hydroxypropionic acid.
Determination of Melting Point
The melting point provides a crucial indication of purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dry crystalline sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow (0.5-1 °C).
Causality: A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the melting point.
Determination of Aqueous Solubility
The shake-flask method is a standard approach for determining the solubility of a compound in a given solvent.
Methodology: Shake-Flask Method
-
Equilibration: Add an excess amount of the solid compound to a known volume of distilled water in a sealed flask.
-
Agitation: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
Validation: Ensure that the concentration of the saturated solution does not change with further agitation time, confirming equilibrium has been reached.
Causality: This method ensures that the solvent is fully saturated with the solute, providing a true measure of its intrinsic solubility at a given temperature.
Determination of Acid Dissociation Constant (pKa)
Potentiometric titration is a reliable method for determining the pKa of an acidic compound.
Methodology: Potentiometric Titration
-
Solution Preparation: Prepare a standard solution of the acid in water or a suitable co-solvent if water solubility is low.
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).
Causality: The Henderson-Hasselbalch equation dictates that at the half-equivalence point, the concentrations of the acid and its conjugate base are equal, and thus the pH is equal to the pKa.
Synthesis and Potential Applications
General Synthetic Approach
Alpha-hydroxy carboxylic acids can be synthesized through various methods. A common laboratory-scale synthesis involves the hydrolysis of an α-cyanohydrin, which is formed by the reaction of an appropriate ketone with a cyanide source. For 2-(2-Chlorophenyl)-2-hydroxypropionic acid, the precursor would be 2-chloroacetophenone.
Another approach is the oxidation of the corresponding α-hydroxy aldehyde or the reduction of an α-keto acid[16][17]. The synthesis of tertiary α-hydroxy acids can also be achieved via silylene transfer to α-keto esters[18].
Potential Applications
While specific applications for 2-(2-Chlorophenyl)-2-hydroxypropionic acid are not well-documented, the broader class of alpha-hydroxy acids has numerous applications:
-
Pharmaceutical Intermediates: Chiral alpha-hydroxy acids are valuable building blocks in the synthesis of pharmaceuticals, particularly where specific stereochemistry is required for biological activity[19].
-
Cosmetics and Dermatology: Alpha-hydroxy acids are widely used as exfoliants and for their anti-aging properties in skincare products[20][21].
-
Polymer Chemistry: They can serve as monomers for the synthesis of biodegradable polyesters[22].
The presence of the 2-chloro-phenyl moiety may impart specific biological activities, but this would require further investigation.
Conclusion
2-(2-Chlorophenyl)-2-hydroxypropionic acid is a compound for which a complete experimental physicochemical profile is yet to be established in the public domain. This guide has provided a framework for understanding its likely properties based on theoretical predictions and data from analogous structures. The detailed experimental protocols offer a clear path for researchers to empirically determine these properties, thereby enabling further research and development in areas such as medicinal chemistry and materials science. As with any compound in early-stage research, careful experimental validation of the predicted properties is paramount.
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